molecular formula C7H9NO3 B8046580 2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid

2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid

Cat. No.: B8046580
M. Wt: 155.15 g/mol
InChI Key: SUCYKLJZHACEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid is a heterocyclic organic compound belonging to the pyridine carboxylic acid family. This compound features a pyridine ring substituted with a carboxylic acid group and a methyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of 2-aminopyridine-3-carboxylic acid derivatives under acidic conditions.

  • Modern Approaches: Advanced methods include the use of transition metal catalysts to facilitate the cyclization process, improving yield and selectivity.

Industrial Production Methods: Industrial production typically involves large-scale cyclization reactions, often using continuous flow reactors to enhance efficiency and control reaction parameters. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce more complex derivatives.

  • Reduction: Reduction of the pyridine ring can yield various reduced forms of the compound.

  • Substitution: The methyl group and carboxylic acid group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation products include dicarboxylic acids and their derivatives.

  • Reduction products include aminopyridines and other reduced forms.

  • Substitution products include a wide range of functionalized pyridine derivatives.

Scientific Research Applications

2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid finds applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism can vary widely based on the derivative and its intended use.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid: Another heterocyclic compound with a carboxylic acid group, used in similar applications.

  • Pyridine-2-carboxylic acid: A closely related compound with a different substitution pattern on the pyridine ring.

  • 4-Methylpyridine-2-carboxylic acid: A structural analog with a methyl group at a different position on the ring.

Uniqueness: 2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. This makes it a valuable compound in targeted synthesis and drug design.

Properties

IUPAC Name

6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4-5(7(10)11)2-3-6(9)8-4/h2-3H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCYKLJZHACEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid
Reactant of Route 2
2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid
Reactant of Route 3
2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid
Reactant of Route 4
2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid
Reactant of Route 5
2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid
Reactant of Route 6
2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid

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